molecular formula C6H14BrN B3279790 2-Pentanamine, 1-bromo-4-methyl-, (2R)- CAS No. 700340-38-1

2-Pentanamine, 1-bromo-4-methyl-, (2R)-

Cat. No.: B3279790
CAS No.: 700340-38-1
M. Wt: 180.09 g/mol
InChI Key: IZIKWFKRKGNEEJ-ZCFIWIBFSA-N
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Description

2-Pentanamine, 1-bromo-4-methyl-, (2R)- is a chiral amine compound with the molecular formula C6H14BrN. It is characterized by the presence of a bromine atom and a methyl group attached to the pentanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- typically involves the bromination of 4-methylpentan-2-amine. One common method is the reaction of 4-methylpentan-2-amine with a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pentanamine, 1-bromo-4-methyl-, (2R)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alkane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

Scientific Research Applications

2-Pentanamine, 1-bromo-4-methyl-, (2R)- has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanamine, 1-bromo-4-methyl-, (2R)- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The bromine atom and the amine group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanamine, 1-chloro-4-methyl-, (2R)-: Similar structure but with a chlorine atom instead of bromine.

    2-Pentanamine, 1-iodo-4-methyl-, (2R)-: Similar structure but with an iodine atom instead of bromine.

    2-Pentanamine, 1-bromo-3-methyl-, (2R)-: Similar structure but with the methyl group at a different position.

Uniqueness

2-Pentanamine, 1-bromo-4-methyl-, (2R)- is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. The (2R) configuration also imparts chirality, making it valuable in enantioselective synthesis and studies .

Properties

IUPAC Name

(2R)-1-bromo-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN/c1-5(2)3-6(8)4-7/h5-6H,3-4,8H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKWFKRKGNEEJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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